{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE
Overview
Description
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperazine ring, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 1-naphthylmethanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone
- 3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one
Uniqueness
{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(1-NAPHTHYL)METHANONE is unique due to the presence of the naphthyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-naphthalen-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-17-8-10-18(11-9-17)28(26,27)24-14-12-23(13-15-24)21(25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOGJBSJFTYWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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